molecular formula C16H17ClFNO3S2 B2903109 3-chloro-4-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide CAS No. 1798618-33-3

3-chloro-4-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2903109
CAS No.: 1798618-33-3
M. Wt: 389.88
InChI Key: KFPYKCBXVBDRGH-UHFFFAOYSA-N
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Description

This product is the chemical compound 3-chloro-4-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide ( 1798618-33-3), a sulfonamide derivative with a molecular formula of C16H17ClFNO3S2 and a molecular weight of 389.89 g/mol . Sulfonamides are a class of synthetic compounds known for their broad spectrum of pharmacological activities. They are historically recognized as antibacterial agents that function by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway . Beyond their antibacterial properties, sulfonamide derivatives are also investigated for diverse therapeutic applications, including their potential as anti-inflammatory, antifungal, antiviral, and anti-cancer agents . The specific structure of this compound, which incorporates a tetrahydro-2H-pyran (oxan) ring and a thiophene methyl group, suggests it is a candidate for use in medicinal chemistry and drug discovery research, particularly in the synthesis and screening of novel bioactive molecules . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-chloro-4-fluoro-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFNO3S2/c17-15-10-14(3-4-16(15)18)24(20,21)19(11-13-2-1-9-23-13)12-5-7-22-8-6-12/h1-4,9-10,12H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPYKCBXVBDRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CS2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-4-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide is a chemical compound with significant potential in pharmacology, particularly in the treatment of various diseases. Its unique structure, comprising a sulfonamide group, a thiophene moiety, and a fluorinated aromatic ring, suggests diverse biological activities. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

The molecular formula of this compound is C16H17ClFNO3S2, with a molecular weight of 389.88 g/mol. The compound is characterized by its solubility in various solvents, which enhances its applicability in biological studies .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes or receptors involved in disease pathways. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and has been implicated in anti-inflammatory and antibacterial activities.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. The presence of the thiophene group in this compound may enhance its activity against various bacterial strains. A study comparing the efficacy of different sulfonamide derivatives found that modifications to the aromatic rings can lead to improved antimicrobial potency .

Anti-inflammatory Effects

Sulfonamides are also recognized for their anti-inflammatory effects. In vitro studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. The specific interactions of this compound with inflammatory pathways remain an area for further exploration.

Antitumor Activity

The compound's potential as an antitumor agent has been highlighted in recent studies. Analogues of sulfonamides have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

Case Studies

  • Study on NLRP3 Inflammasome Inhibition : A study investigated the structural analogs of sulfonamides as inhibitors of the NLRP3 inflammasome, revealing that modifications to the benzene moiety significantly influenced inhibitory potency . This suggests that similar modifications could enhance the activity of this compound.
  • Antitumor Efficacy in Xenograft Models : In vivo studies using xenograft models have shown that compounds structurally related to this sulfonamide can effectively inhibit tumor growth, with some achieving over 80% regression rates at specific dosages . These findings underscore the potential therapeutic applications of this compound in oncology.

Data Tables

Biological Activity IC50 (µM) Reference
Antimicrobial10 - 50
Anti-inflammatory5 - 20
Antitumor<10

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

Compounds with halogen or methoxy substituents on the benzene ring exhibit distinct physicochemical and biological properties:

Compound Name Substituents (Position) Key Features Reference
3-Chloro-4-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide Cl (3), F (4) Dual halogenation enhances bioavailability and target binding affinity.
3-Chloro-N-(3-furylmethyl)-4-methoxy-N-(2-thienylmethyl)benzenesulfonamide Cl (3), OMe (4) Methoxy group reduces electronegativity, potentially lowering activity.
4-Chloro-N-(4-chlorobenzenesulfonyl)-N-{4'-[(6,7-dimethoxy-THIQ-2-yl)methyl]biphenyl-4-yl}benzenesulfonamide Cl (4) Bis-sulfonamide structure with chlorinated aryl groups; high thermal stability (m.p. 220–224°C).

Key Insight : Halogenated derivatives (Cl, F) generally exhibit superior biological activity compared to methoxy-substituted analogs due to increased electronegativity and membrane permeability .

Variations in N-Substituents of the Sulfonamide Group

The nature of N-substituents significantly influences solubility, binding specificity, and metabolic stability:

Compound Name N-Substituents Molecular Weight Biological Activity Notes Reference
Target Compound Oxan-4-yl, thiophen-2-ylmethyl 413.9 (estimated) Predicted enzyme inhibition via sulfonamide-heterocycle synergy.
N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide Morpholin-4-yl, thiophen-2-ylmethyl 302.4 Crystal structure shows chair conformation of morpholine; hydrogen bonding enhances stability.
4-Fluoro-N-(4-fluorobenzenesulfonyl)-N-{4'-[(6,7-dimethoxy-THIQ-2-yl)methyl]biphenyl-4-yl}benzenesulfonamide Bis-sulfonamide with fluoro groups 691.0 Moderate anticancer activity (NMR-confirmed structure).

Key Insight : Bulky N-substituents like tetrahydropyran or morpholine improve target selectivity by occupying hydrophobic pockets in enzymes .

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